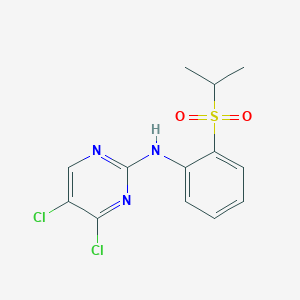
5-(Bromomethyl)-4-chloro-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-4-chloro-2-methylpyridine: is an organic compound that belongs to the pyridine family It is characterized by the presence of a bromomethyl group at the 5th position, a chlorine atom at the 4th position, and a methyl group at the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-chloro-2-methylpyridine typically involves the bromination of 4-chloro-2-methylpyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The bromination occurs selectively at the 5th position due to the electron-withdrawing effects of the chlorine and methyl groups, which direct the bromination to the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, concentration, and reaction time. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-4-chloro-2-methylpyridine: undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives of the original compound.
Oxidation: The major product is the corresponding pyridine N-oxide.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-4-chloro-2-methylpyridine: has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
Chemical Biology: The compound is employed in the design of molecular probes and bioactive molecules for studying biological processes and pathways.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-4-chloro-2-methylpyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new covalent bonds. This reactivity is exploited in various chemical transformations and biological applications .
Comparación Con Compuestos Similares
5-(Bromomethyl)-4-chloro-2-methylpyridine: can be compared with other similar compounds, such as:
5-(Bromomethyl)-2-chloropyridine: Lacks the methyl group at the 2nd position, resulting in different reactivity and applications.
4-Chloro-2-methylpyridine: Lacks the bromomethyl group, making it less reactive towards nucleophiles.
5-(Chloromethyl)-4-chloro-2-methylpyridine: Contains a chloromethyl group instead of a bromomethyl group, leading to different reactivity and chemical properties.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable compound in various chemical and biological applications .
Propiedades
Fórmula molecular |
C7H7BrClN |
|---|---|
Peso molecular |
220.49 g/mol |
Nombre IUPAC |
5-(bromomethyl)-4-chloro-2-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-2-7(9)6(3-8)4-10-5/h2,4H,3H2,1H3 |
Clave InChI |
RTDPNAGUEUCFBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=N1)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


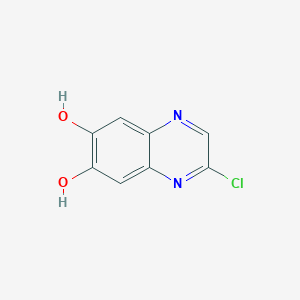
![Naphtho[2,1-D]thiazole-2-carbonitrile](/img/structure/B13661887.png)
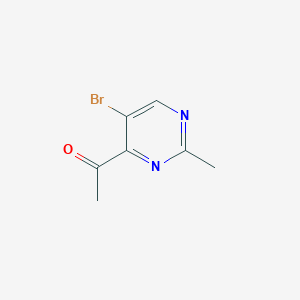
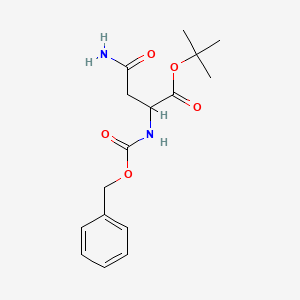
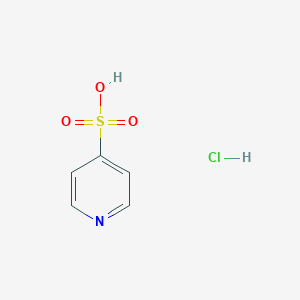
![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13661903.png)
![1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13661909.png)
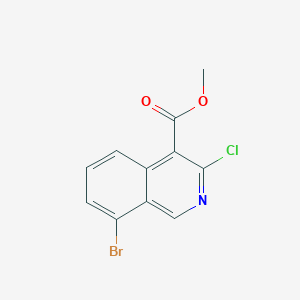
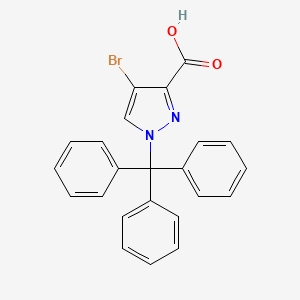
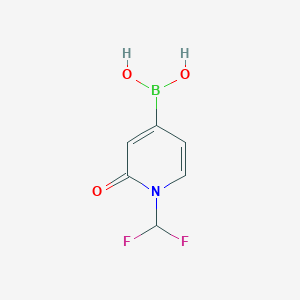
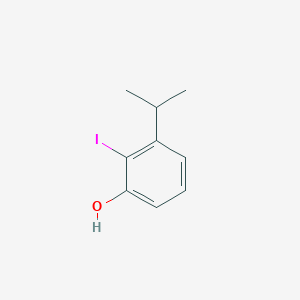
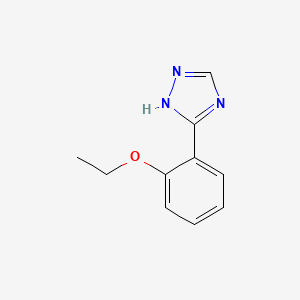
![2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B13661944.png)
